3-Phenylpropyl methanesulfonate
Overview
Description
3-Phenylpropyl methanesulfonate is an organic compound with the chemical formula C10H14O3S. It is a methanesulfonate ester, which is a class of compounds known for their utility in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropyl methanesulfonate can be synthesized through the reaction of 3-phenylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired ester after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are often used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as azides, nitriles, and thiols.
Elimination Reactions: The primary products are alkenes, formed by the removal of the methanesulfonate group and a hydrogen atom.
Scientific Research Applications
3-Phenylpropyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound is employed in the study of enzyme mechanisms and protein modifications due to its ability to act as an alkylating agent.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group is a good leaving group, which facilitates the transfer of the phenylpropyl group to nucleophiles such as amino acids, nucleotides, and other biomolecules. This alkylation can lead to modifications in the structure and function of proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl methanesulfonate: Another methanesulfonate ester, commonly used as an alkylating agent in biological studies.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group, used in mutagenesis studies.
Uniqueness
3-Phenylpropyl methanesulfonate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other methanesulfonate esters. This uniqueness makes it valuable in specific synthetic and research applications where other esters may not be suitable .
Properties
IUPAC Name |
3-phenylpropyl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQADPICFWYQTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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